

Application Notes and Protocols for a DCLRE1B siRNA-Based Synthetic Lethality Screen

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Compound of Interest

Compound Name:	DCLRE1B Human Pre-designed siRNA Set A
Cat. No.:	B15607018

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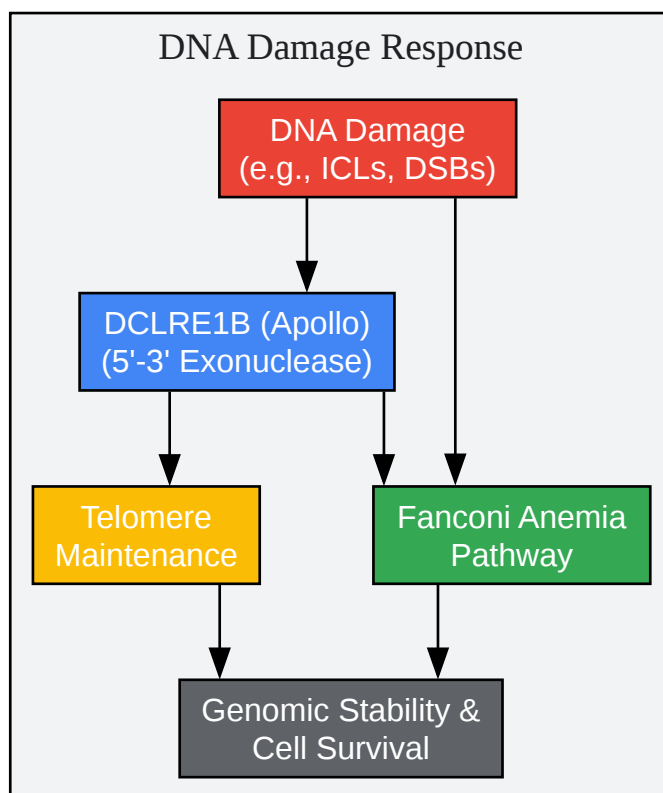
Introduction

Synthetic lethality, a concept in which the co-occurrence of two genetic events is lethal to a cell while a single event is not, presents a promising avenue for targeted cancer therapy. This approach allows for the selective elimination of cancer cells harboring specific mutations, while sparing normal, healthy cells. DCLRE1B, also known as Apollo, is a 5'-3' exonuclease crucial for DNA interstrand crosslink (ICL) repair and telomere protection.^{[1][2][3]} Its role in maintaining genomic stability makes it an attractive, albeit challenging, target for cancer treatment. This document provides a detailed guide on how to utilize small interfering RNA (siRNA) to deplete DCLRE1B and conduct a synthetic lethality screen to identify potential therapeutic targets in cancer cells.

DCLRE1B is a key player in the Fanconi Anemia (FA) pathway, a critical DNA repair pathway, and interacts with the shelterin complex to protect telomeres.^{[2][4]} Therefore, it is hypothesized that cancer cells with pre-existing defects in other DNA damage response (DDR) pathways may be particularly vulnerable to the loss of DCLRE1B function. This screen aims to identify such synthetic lethal interactions.

Signaling Pathways and Experimental Logic

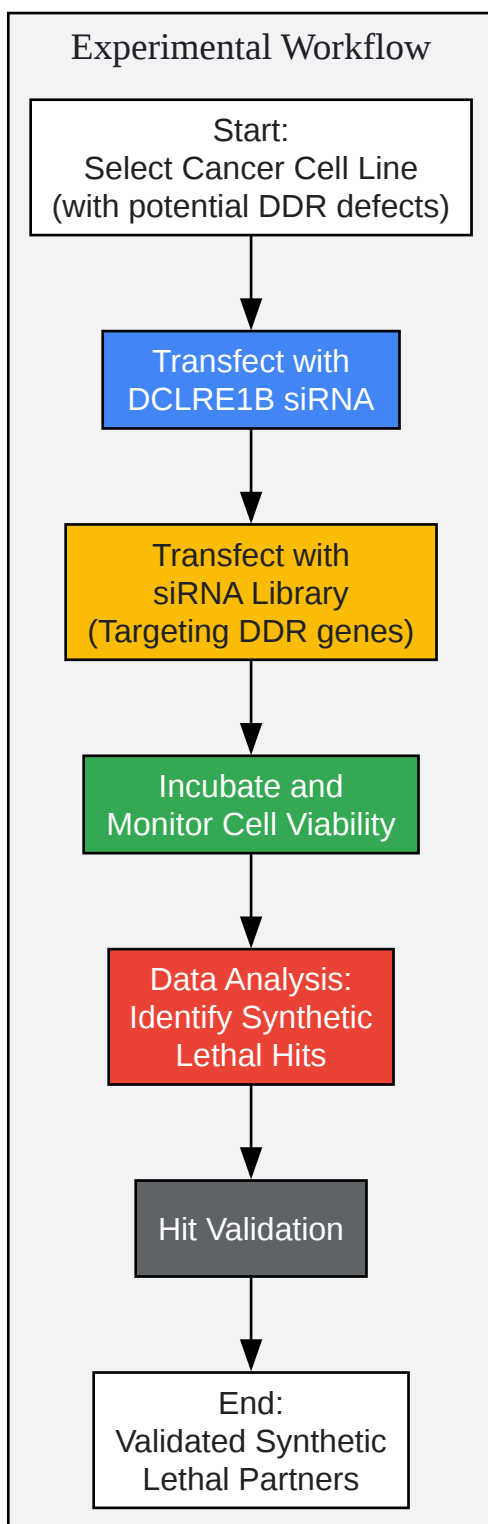
The experimental design is predicated on the central role of DCLRE1B in DNA repair. By silencing DCLRE1B in a panel of cell lines with known DDR deficiencies, we can uncover synthetic lethal partners.



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Caption: DCLRE1B's role in the DNA damage response.

The logic of the synthetic lethality screen is to systematically knock down a library of genes in cells where DCLRE1B is already silenced and identify combinations that lead to cell death.



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